

# Astemizole pharmacokinetics and metabolism desmethylastemizole

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## Compound Focus: Astemizole

CAS No.: 68844-77-9

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## Pharmacokinetic and Metabolic Properties

The table below summarizes the core pharmacokinetic and metabolic characteristics of **astemizole** and its primary metabolite, **desmethylastemizole** (also known as O-desmethylastemizole).

Parameter	Astemizole	Desmethylastemizole
Metabolic Pathway	Primarily O-demethylation [1]	Active metabolite formed via O-demethylation of astemizole [1]
Key Enzymes Involved	CYP2J2 (intestinal first-pass) [1], CYP3A4 (hepatic) [2], CYP4F12 [3]	--
Elimination Half-life	~24 hours [2]	9-13 days [4] [5]
Protein Binding	~96% [2]	Information missing
Steady-State Concentration	Lower concentration	Exceeds astemizole by >30-fold [4] [5]
Pharmacological Activity	Potent H1-receptor antagonist [6]	Retains potent H1-receptor antagonist activity [4] [6]

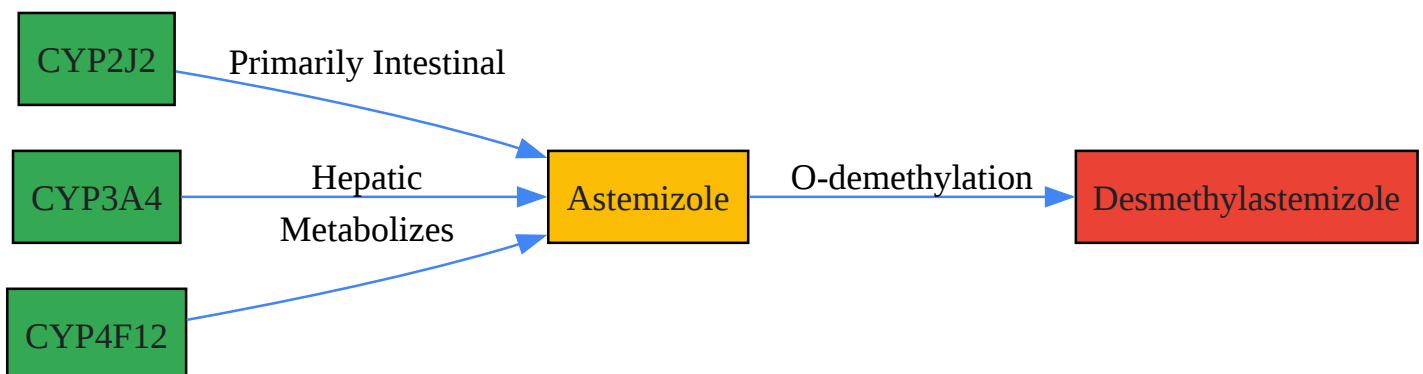
Parameter	Astemizole	Desmethylastemizole
HERG Channel Block (IC <sub>50</sub> )	0.9 nM [4] [5]	1.0 nM [4] [5]

## Detailed Metabolic Pathways & Experimental Insights

**Astemizole's** metabolism involves several cytochrome P450 enzymes, with specific roles in different tissues.

- **CYP2J2 in First-Pass Metabolism:** A pivotal study identified that **CYP2J2**, an enzyme highly expressed in the human small intestine, plays a critical role in the extensive presystemic (first-pass) metabolism of **astemizole** [1]. The metabolic conversion involves **O-demethylation** to form **desmethylastemizole**. The kinetics in recombinant CYP2J2 systems showed a **K<sub>m</sub> of 0.65 μM** and a **V<sub>max</sub> of 1129 pmol/nmol P450/min** [1]. The involvement of this intestinal enzyme explains why **astemizole** is well-absorbed orally but has low systemic bioavailability as the parent drug.
- **Role of Other Cytochromes:** Other enzymes contribute to **astemizole's** metabolism. **CYP3A4** is involved in its liver microsomal metabolism [2], and **CYP4F12** also metabolizes **astemizole**, primarily through O-demethylation [3]. A study noted that while CYP4F12 favors O-demethylation, CYP3A4 can metabolize **astemizole** at multiple sites on the molecule [3].

The following diagram illustrates the primary metabolic pathway of **astemizole**:



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*Primary metabolic pathway of **astemizole** and involved enzymes.*

## Cardiotoxicity Mechanism

The market withdrawal of **astemizole** was due to its potent blockade of the **human ether-à-go-go-related gene (HERG) potassium channel**, which translates to the **rapidly activating delayed rectifier K<sup>+</sup> current (IKr)** in the heart [4]. This blockade delays ventricular repolarization, leading to QT interval prolongation and risk of fatal arrhythmias like Torsades de Pointes [7].

Critically, the active metabolite **desmethylastemizole** is an **equally potent HERG channel blocker** (IC<sub>50</sub> ~1.0 nM) as the parent drug [4]. Combined with its >30-fold higher steady-state serum concentration and extremely long half-life, **desmethylastemizole** is considered the **principal cause of the observed cardiotoxicity** following **astemizole** ingestion [4] [5].

## Analytical Method for Simultaneous Quantification

A modern HPLC-MS/MS method has been developed for the simultaneous determination of **astemizole** and **desmethylastemizole** in biological matrices, which you may find useful for research protocols [8].

- **Sample Preparation:** Plasma samples were processed using **protein precipitation** with acetonitrile [8].
- **Chromatography:** Separation was achieved using a C18 column with a mobile phase of **10 mM ammonium acetate and acetonitrile** (with 0.1% trifluoroacetic acid) [8].
- **Mass Spectrometry Detection:** The detection used **electrospray ionization (ESI) in positive mode** with multiple reaction monitoring (MRM) of the transitions:
  - **Astemizole:** m/z 459.3 → 135.0
  - **Desmethylastemizole:** m/z 445.3 → 204.3 [8]
- **Method Performance:** The method was validated and shown to be **accurate, precise, and rapid** (run times under 2 minutes), making it suitable for pharmacokinetic studies [8].

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